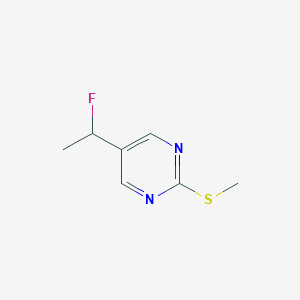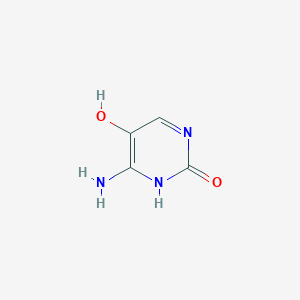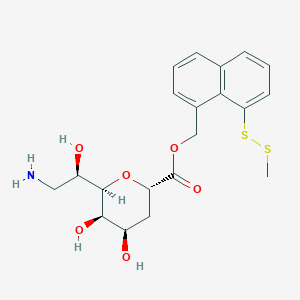
Mnmaao
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mnmaao, also known as 2-methyl-5-nitroimidazole-1-yl-acetic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Mnmaao is a synthetic derivative of metronidazole, a commonly used antibiotic that is effective against anaerobic bacteria and protozoa. However, Mnmaao has been found to have unique properties that make it a promising candidate for various scientific research applications.
Mecanismo De Acción
The mechanism of action of Mnmaao is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage in target cells. Mnmaao has also been shown to inhibit various enzymes and pathways involved in cell signaling and metabolism, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Mnmaao has been found to have various biochemical and physiological effects on target cells and organisms. These include the activation of cellular stress responses, the modulation of immune function, and the alteration of gene expression profiles. Mnmaao has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Mnmaao in lab experiments is its broad-spectrum activity against various bacteria and protozoa, including drug-resistant strains. Mnmaao also has low toxicity and good pharmacokinetic properties, which make it a safe and effective compound for in vitro and in vivo studies. However, one of the limitations of using Mnmaao is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the scientific research on Mnmaao. One area of interest is the development of Mnmaao-based therapies for various diseases, including cancer, infectious diseases, and neurodegenerative disorders. Another area of interest is the elucidation of the mechanism of action of Mnmaao, which may provide insights into its therapeutic potential and help to optimize its use in clinical settings. Additionally, further studies are needed to investigate the safety and efficacy of Mnmaao in humans, as well as its potential interactions with other drugs and therapies.
Métodos De Síntesis
Mnmaao can be synthesized through a multi-step process that involves the reaction of Mnmaaoitroimidazole with acetic anhydride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Mnmaao has been studied extensively for its potential therapeutic applications in various fields such as oncology, infectious diseases, and neurology. In oncology, Mnmaao has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In infectious diseases, Mnmaao has been found to be effective against a wide range of bacteria and protozoa, including drug-resistant strains. In neurology, Mnmaao has been studied for its neuroprotective and anti-inflammatory properties, which may be useful in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
118715-08-5 |
|---|---|
Nombre del producto |
Mnmaao |
Fórmula molecular |
C20H25NO6S2 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
[8-(methyldisulfanyl)naphthalen-1-yl]methyl (2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C20H25NO6S2/c1-28-29-16-7-3-5-11-4-2-6-12(17(11)16)10-26-20(25)15-8-13(22)18(24)19(27-15)14(23)9-21/h2-7,13-15,18-19,22-24H,8-10,21H2,1H3/t13-,14-,15+,18-,19-/m1/s1 |
Clave InChI |
SAIJXSOJTCLAFJ-QGRWZNMESA-N |
SMILES isomérico |
CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)[C@@H]3C[C@H]([C@H]([C@H](O3)[C@@H](CN)O)O)O |
SMILES |
CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)C3CC(C(C(O3)C(CN)O)O)O |
SMILES canónico |
CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)C3CC(C(C(O3)C(CN)O)O)O |
Sinónimos |
(8-(methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxyoctonate (9-(methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonate MNMAAO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
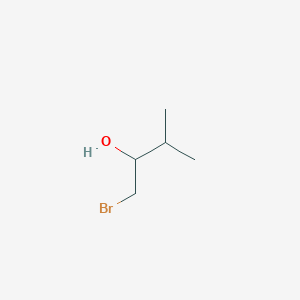
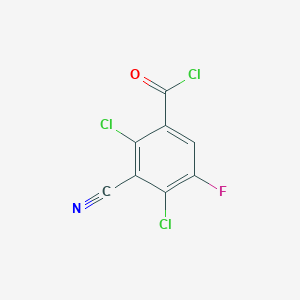
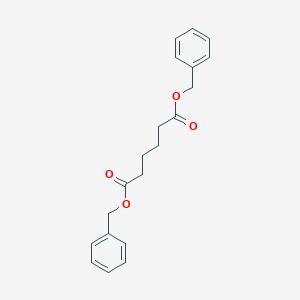
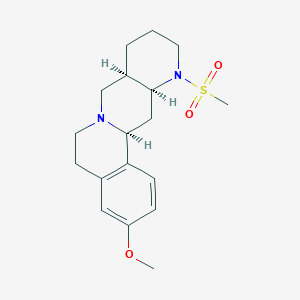
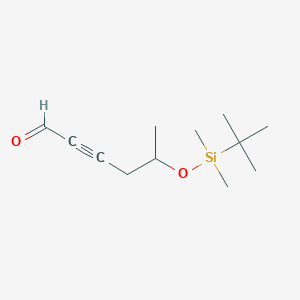
![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)
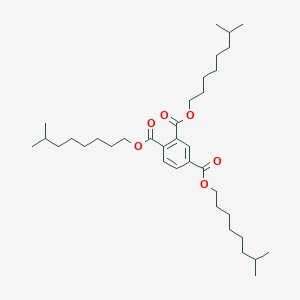
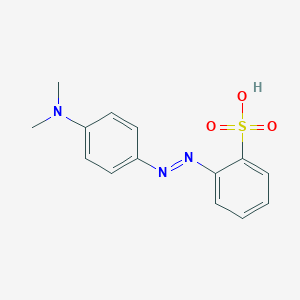
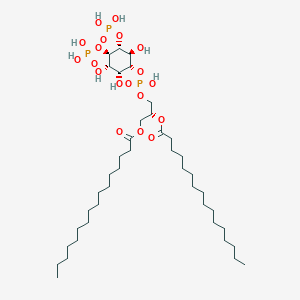
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)
